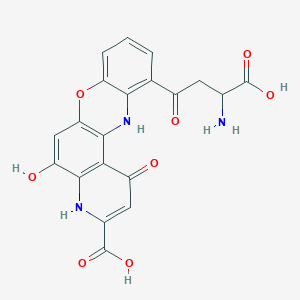
Hydroxanthommatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxanthommatin is a naturally occurring compound that belongs to the class of flavonoids. It is commonly found in the flowers of the plant species Matthiola incana, also known as night-scented stock. Hydroxanthommatin has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of hydroxanthommatin is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Hydroxanthommatin has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Hydroxanthommatin has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Hydroxanthommatin has been found to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxanthommatin has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from the flowers of Matthiola incana. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. However, there are also some limitations to using hydroxanthommatin in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on hydroxanthommatin. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to elucidate the mechanism of action of hydroxanthommatin in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential neuroprotective effects. Studies have shown that hydroxanthommatin can reduce oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for hydroxanthommatin in these diseases. Overall, hydroxanthommatin has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
Hydroxanthommatin can be synthesized through the extraction of the flowers of Matthiola incana. The flowers are dried and powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using column chromatography, and hydroxanthommatin is isolated as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
Hydroxanthommatin has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that hydroxanthommatin exhibits antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Hydroxanthommatin has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
142394-84-1 |
|---|---|
Produktname |
Hydroxanthommatin |
Molekularformel |
C20H15N3O8 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |
InChI-Schlüssel |
WSRZQBTZCCBWOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
Andere CAS-Nummern |
142394-84-1 |
Synonyme |
hydroxanthommatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
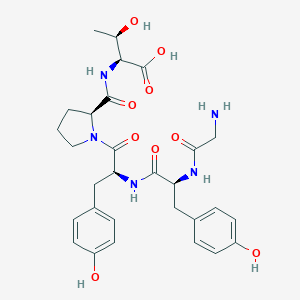
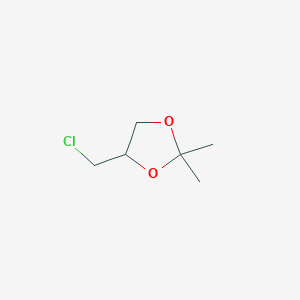
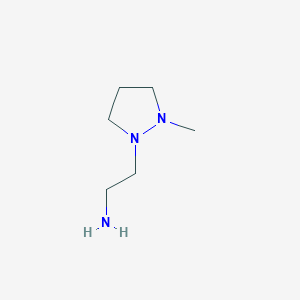
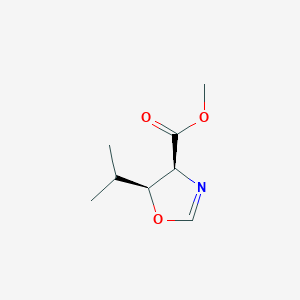
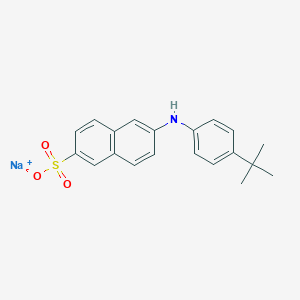
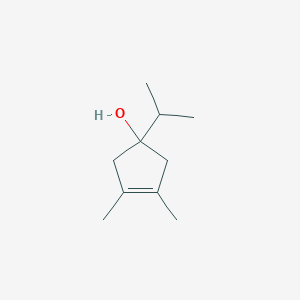
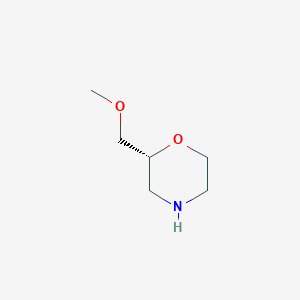
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
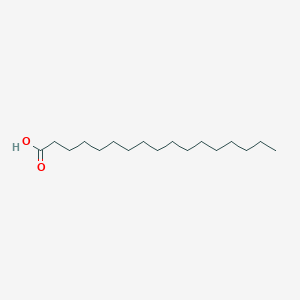
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
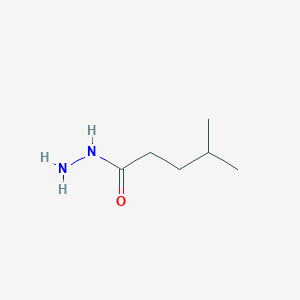
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)